molecular formula C18H20BrN3O B2661822 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034322-98-8

3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2661822
CAS RN: 2034322-98-8
M. Wt: 374.282
InChI Key: QSXUZEJULOPADZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a benzamide group, a pyridine group, and a piperidine group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would likely involve a benzamide group attached to a brominated benzene ring, a pyridine ring, and a piperidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various types of reactions, including coupling reactions, substitutions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and others, would depend on its exact structure .

Scientific Research Applications

Anticancer Potential

3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in leukemia and solid tumors. The compound’s unique structure may interfere with cellular processes critical for cancer cell survival, making it a promising candidate for further study .

Tyrosine Kinase Inhibition

Similar to Imatinib (commercially known as Gleevec), this compound may inhibit tyrosine kinases. Tyrosine kinases play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Investigating the specific kinases affected by this compound could provide insights into potential therapeutic applications .

Antitubercular Activity

In a related context, derivatives of 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide have been designed and evaluated for their anti-tubercular activity. These compounds were tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. Understanding their mechanism of action and efficacy could contribute to the development of new antitubercular drugs .

Antimicrobial Properties

Some derivatives of this compound have demonstrated antimicrobial potential. Specifically, compounds 1a and 1b exhibited good antimicrobial activity. Further studies are needed to explore their spectrum of action, mechanisms, and potential clinical applications .

Crystallography and Structural Studies

Researchers have characterized the crystal structure of 3-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide. Understanding its three-dimensional arrangement provides valuable information for drug design and optimization. Crystallography studies reveal how the molecule interacts with other entities, such as hydrogen bonding patterns and stacking interactions .

Drug Design and Optimization

Given its unique structure, this compound could serve as a scaffold for designing novel drugs. Medicinal chemists can modify its functional groups to enhance selectivity, improve pharmacokinetics, and minimize side effects. Rational drug design based on this scaffold may lead to innovative therapeutic agents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being developed as a pharmaceutical, its mechanism of action would depend on the specific biological target it’s designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a pharmaceutical, future research could involve further testing its biological activity, optimizing its structure for better activity or fewer side effects, and eventually conducting clinical trials .

properties

IUPAC Name

3-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O/c19-16-3-1-2-15(12-16)18(23)21-13-14-6-10-22(11-7-14)17-4-8-20-9-5-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXUZEJULOPADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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